8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. Common synthetic routes include:
Condensation Reaction: 2-aminopyridine reacts with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a catalyst like acetic acid to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding oxides of the imidazo[1,2-a]pyridine core.
Reduction: 8-Methoxy-2-(3-aminophenyl)imidazo[1,2-a]pyridine.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in microbial metabolism and replication.
Pathways Involved: It inhibits key enzymes in the bacterial cell wall synthesis pathway, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Exhibits nematocidal and fungicidal activities.
Uniqueness
8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C14H11N3O3 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
8-methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11N3O3/c1-20-13-6-3-7-16-9-12(15-14(13)16)10-4-2-5-11(8-10)17(18)19/h2-9H,1H3 |
InChI Key |
BBDAIJGABHRQHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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